molecular formula C10H16Cl2N2 B13471086 (Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride

(Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride

Cat. No.: B13471086
M. Wt: 235.15 g/mol
InChI Key: AFTBDXDCQXZEOC-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride is a chemical compound with the molecular formula C10H14N2.2ClH. It is a solid substance that is often used in various chemical and biological research applications. The compound is known for its unique structure, which includes a cyclopropylmethyl group and a pyridin-2-ylmethyl group, making it a valuable building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride typically involves the reaction of cyclopropylmethylamine with pyridine-2-carbaldehyde. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to form the desired amine. The product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Amine-Facilitated Reactions

The dihydrochloride salt’s amine group participates in acid-base and nucleophilic reactions under controlled conditions. Key transformations include:

Deprotonation and Alkylation

  • Reagents : NaOH (aqueous), alkyl halides (e.g., CH₃I)

  • Conditions : Polar aprotic solvents (DMF, THF), 25–60°C

  • Product : NN-Alkylated derivatives (e.g., NN-methyl-(cyclopropylmethyl)[(pyridin-2-yl)methyl]amine)

Reductive Amination

  • Reagents : Cyclopropanealdehyde, NaBH₃CN

  • Conditions : Methanol, pH 4–6 (acetic acid buffer)

  • Product : Secondary amine derivatives via Schiff base intermediates

Acylation

  • Reagents : Acetyl chloride, benzoic anhydride

  • Conditions : Pyridine as base, 0–25°C

  • Product : Amides (e.g., NN-acetyl-(cyclopropylmethyl)[(pyridin-2-yl)methyl]amine)

Pyridine Ring Reactivity

The pyridine moiety undergoes electrophilic substitution and coordination reactions:

Electrophilic Substitution

  • Nitration :

    • Reagents : HNO₃/H₂SO₄

    • Conditions : 0–5°C

    • Product : 3-Nitro-pyridin-2-yl derivatives (meta-directing effect of methyl group)

Metal Coordination

  • Reagents : Transition metal salts (e.g., CuCl₂, FeCl₃)

  • Conditions : Ethanol/water, 25°C

  • Product : Stable complexes with metal ions (e.g., Cu²⁺) via pyridine’s lone pair

Cyclopropane Ring-Opening Reactions

The cyclopropyl group undergoes ring-opening under thermal, acidic, or radical conditions:

Thermal Ring Opening

  • Conditions : 120–150°C, inert atmosphere

  • Product : But-3-enyl derivatives via [3.1.0] bicyclic intermediate

Acid-Catalyzed Hydrolysis

  • Reagents : HCl (conc.), H₂O

  • Conditions : Reflux, 6–12 hours

  • Product : Linear amine derivatives (e.g., 4-aminobut-1-ene)

Radical-Mediated Reactions

The cyclopropylmethyl radical intermediate is highly reactive:

Ring Opening via Radical Pathways

  • Reagents : Di-tert-butyl peroxide (DTBP), UV light

  • Conditions : Benzene, 80°C

  • Product : But-3-enyl radicals (k=1.2×108s1k = 1.2 \times 10^8 \, \text{s}^{-1} at 37°C)

Reaction TypeReagents/ConditionsMajor ProductRate Constant (37°C)
Radical ring-openingDTBP, UV lightBut-3-enyl radical1.2×108s11.2 \times 10^8 \, \text{s}^{-1}

Biologically Relevant Reactions

In enzymatic systems, the compound interacts with cytochrome P450:

Hydroxylation

  • Enzyme : Cytochrome P450 (CYP3A4)

  • Conditions : In vitro liver microsomes, NADPH cofactor

  • Product : Cyclopropylmethanol (no ring opening observed)

Radical Trapping in Enzymatic Assays

  • Probe Use : Detects radical intermediates in enzyme-catalyzed oxidations

  • Outcome : Confirmed involvement of free radicals in hydroxylation pathways

Scientific Research Applications

(Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride is unique due to its specific combination of cyclopropylmethyl and pyridin-2-ylmethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Biological Activity

The compound (Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride is a derivative of pyridin-2-yl-methylamine, which has been investigated for its potential biological activities, particularly in pharmacological contexts. This article reviews the synthesis, biological properties, and relevant studies associated with this compound.

Synthesis

The synthesis of this compound typically involves reductive amination processes. The general method includes the reaction of cyclopropylmethylamine with a pyridin-2-yl aldehyde in the presence of reducing agents such as sodium cyanoborohydride in a suitable solvent like ethanol or methanol .

Research indicates that compounds similar to (Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine may function as inhibitors of specific enzymes or receptors, potentially impacting neurotransmitter systems. For instance, derivatives have shown activity against lysine-specific demethylase 1 (LSD1), which is implicated in various cancers .

Pharmacological Properties

  • Antidepressant and Analgesic Effects : Pyridin-2-yl-methylamine derivatives are noted for their antidepressant and analgesic properties, suggesting that (Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine could exhibit similar effects .
  • CNS Penetration : The compound is predicted to have favorable blood-brain barrier (BBB) permeability, enhancing its potential as a central nervous system (CNS) therapeutic agent .
  • Inhibition of Cytochrome P450 Enzymes : It may act as an inhibitor for certain cytochrome P450 enzymes, which are crucial in drug metabolism .

Case Studies and Research Findings

Several studies have reported on the biological activity of related compounds:

StudyCompoundFindings
4-(2-Aminocyclopropyl)benzamide derivativesShowed irreversible binding to LSD1, indicating potential for cancer therapy.
Pyridine derivativesDemonstrated significant anti-glioblastoma activity with IC50 values ranging from 0.59 to 3.24 µM.
Novel COX-2 inhibitorsHighlighted the importance of SAR studies in developing new anti-inflammatory drugs based on pyridine structures.

Properties

Molecular Formula

C10H16Cl2N2

Molecular Weight

235.15 g/mol

IUPAC Name

1-cyclopropyl-N-(pyridin-2-ylmethyl)methanamine;dihydrochloride

InChI

InChI=1S/C10H14N2.2ClH/c1-2-6-12-10(3-1)8-11-7-9-4-5-9;;/h1-3,6,9,11H,4-5,7-8H2;2*1H

InChI Key

AFTBDXDCQXZEOC-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNCC2=CC=CC=N2.Cl.Cl

Origin of Product

United States

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